molecular formula C24H52O8Si B103857 Tetrakis(2-butoxyethyl) orthosilicate CAS No. 18765-38-3

Tetrakis(2-butoxyethyl) orthosilicate

Cat. No.: B103857
CAS No.: 18765-38-3
M. Wt: 496.7 g/mol
InChI Key: KWBZWRZCDGHBIQ-UHFFFAOYSA-N
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Description

Tetrakis(2-butoxyethyl) orthosilicate is a useful research compound. Its molecular formula is C24H52O8Si and its molecular weight is 496.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Enhancement of Corrosion Protection Properties

  • Research Focus : A study by Pourhashem, Vaezi, and Rashidi (2017) demonstrated the use of tetraethyl orthosilicate (TEOS) in enhancing the corrosion protection properties of epoxy coatings. TEOS was used to decorate graphene oxide nanosheets with SiO2 nanospheres, significantly improving the corrosion protection performance of the coatings (Pourhashem, Vaezi, & Rashidi, 2017).

2. Synthesis of Silica Monoliths with Hierarchical Porosity

  • Research Focus : Brandhuber et al. (2005) utilized glycol-modified silanes, including derivatives of orthosilicate, in the synthesis of silica monoliths. These monoliths exhibited unique hierarchical structures with high surface areas, demonstrating the compound's potential in advanced material synthesis (Brandhuber, Torma, Raab, Peterlik, Kulak, & Hüsing, 2005).

3. Generation of Mesopores in Silica-Alumina for Catalytic Applications

  • Research Focus : Ishihara, Hashimoto, and Nasu (2012) reported the use of tetraethoxy orthosilicate (TEOS) in the preparation of silica and silica-alumina with large pore sizes, beneficial for catalytic cracking applications (Ishihara, Hashimoto, & Nasu, 2012).

4. Development of Water-Soluble Substrates for Enzymes

  • Research Focus : Povarova et al. (2015) explored the use of tetrakis(2-hydroxyethyl) orthosilicate as a water-soluble substrate for silicateins, enzymes crucial in marine sponge skeleton formation. This study highlighted the compound's potential in biochemical research (Povarova et al., 2015).

5. Surface Modification for Enhanced Compatibility with Organic Compounds

  • Research Focus : Cao and Zhang (2011) utilized TEOS for the surface modification of ZnO nanoparticles, improving their compatibility with organic compounds and decreasing their photocatalytic activity, useful in cosmetic applications (Cao & Zhang, 2011).

6. Synthesis of Microporous Nanocomposite Materials

Safety and Hazards

Tetrakis(2-butoxyethyl) orthosilicate can cause skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Properties

IUPAC Name

tetrakis(2-butoxyethyl) silicate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H52O8Si/c1-5-9-13-25-17-21-29-33(30-22-18-26-14-10-6-2,31-23-19-27-15-11-7-3)32-24-20-28-16-12-8-4/h5-24H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBZWRZCDGHBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCO[Si](OCCOCCCC)(OCCOCCCC)OCCOCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H52O8Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066407
Record name Silicic acid (H4SiO4), tetrakis(2-butoxyethyl) ester
Source EPA DSSTox
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Molecular Weight

496.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18765-38-3
Record name Tetrakis(2-butoxyethyl) orthosilicate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18765-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silicic acid (H4SiO4), tetrakis(2-butoxyethyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018765383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silicic acid (H4SiO4), tetrakis(2-butoxyethyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silicic acid (H4SiO4), tetrakis(2-butoxyethyl) ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrakis(2-butoxyethyl) orthosilicate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of tetrakis(butoxyethoxy)silane in the preparation of reactive MQ silicon resin?

A1: Tetrakis(butoxyethoxy)silane serves as a precursor for the Q unit in the MQ silicon resin structure []. The Q unit refers to a silicon atom bonded to four oxygen atoms, forming a tetrahedral network. During the synthesis process, tetrakis(butoxyethoxy)silane undergoes hydrolysis and condensation reactions, contributing to the formation of the siloxane backbone of the MQ resin.

Q2: How does the structure of tetrakis(butoxyethoxy)silane influence its reactivity in the synthesis process?

A2: Tetrakis(butoxyethoxy)silane possesses four butoxyethoxy groups (-OCH2CH2OC4H9) attached to the central silicon atom. These groups are relatively bulky and can hinder the approach of other reactant molecules, potentially affecting the rate of hydrolysis and condensation reactions. The presence of the ether oxygen atoms in the butoxyethoxy groups can also influence the polarity of the molecule, impacting its solubility and interactions with other reactants and solvents during the synthesis.

Q3: Are there alternative compounds to tetrakis(butoxyethoxy)silane for the Q unit in this synthesis, and how do their properties compare?

A3: Yes, the research paper lists several alternatives for the Q unit, including tetramethyl silicate, tetraethoxysilane, tetraisopropoxidesilane, and tetrabutoxysilane []. Each of these compounds possesses different alkoxy groups attached to the silicon atom, leading to variations in reactivity, steric hindrance, and polarity. These differences can influence the reaction kinetics, the resulting molecular weight and structure of the MQ resin, and its final properties. Further research would be needed to directly compare the performance characteristics of resins synthesized with these different Q unit precursors.

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